molecular formula C19H23N7O B11699231 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11699231
M. Wt: 365.4 g/mol
InChI Key: QGLASOVWDQZOSC-UDWIEESQSA-N
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Description

N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods

the use of microwave-assisted synthesis suggests potential scalability for industrial applications, given its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines and hydrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is unique due to its specific triazolopyrimidine scaffold, which provides a distinct mode of action compared to other similar compounds. Its dual activity against cancer cell lines and CDK2 makes it a particularly promising candidate for further research and development .

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H23N7O/c1-5-25(6-2)16-9-7-15(8-10-16)12-20-23-18(27)17-22-19-21-13(3)11-14(4)26(19)24-17/h7-12H,5-6H2,1-4H3,(H,23,27)/b20-12+

InChI Key

QGLASOVWDQZOSC-UDWIEESQSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NN3C(=CC(=NC3=N2)C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NN3C(=CC(=NC3=N2)C)C

Origin of Product

United States

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